Antibacterial agent 113, also known as DQ-113, is a novel fluoroquinolone antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive bacteria. This compound has garnered attention due to its efficacy against various strains, including those resistant to other antibiotics. DQ-113 is characterized by its favorable pharmacokinetic profile and safety, making it a promising candidate for treating bacterial infections.
DQ-113 was developed through a series of synthetic methodologies aimed at enhancing the antibacterial properties of existing quinolone derivatives. Initial studies reveal that it has a significant inhibitory effect on both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, as well as other clinically relevant pathogens.
DQ-113 falls under the class of fluoroquinolones, which are synthetic antibiotics that target bacterial DNA synthesis. This classification is critical due to the mechanism by which these agents disrupt bacterial growth and replication.
The synthesis of DQ-113 involves several key steps, primarily utilizing the intramolecular Horner-Wadsworth-Emmons reaction. This reaction allows for the formation of the essential quinolone structure by introducing specific substituents at the C-7 position, which is crucial for its antibacterial activity.
DQ-113 features a complex molecular structure typical of fluoroquinolones, characterized by a bicyclic core structure with a fluorine atom at position C-6 and various substituents at C-7.
The molecular formula of DQ-113 is , and its molecular weight is approximately 357.35 g/mol. The compound's structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
DQ-113 undergoes various chemical reactions that enhance its antibacterial properties:
The reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and yield before purification.
DQ-113 exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. By binding to these enzymes, DQ-113 prevents the supercoiling of DNA, leading to cell death.
In vitro studies have shown that DQ-113 has a minimum inhibitory concentration (MIC) ranging from 0.008 to 0.25 µg/ml against various strains of Staphylococcus aureus, demonstrating its potency compared to other fluoroquinolones.
DQ-113 is primarily investigated for its potential use in treating infections caused by resistant Gram-positive bacteria. Its efficacy in vitro suggests possible applications in clinical settings where traditional antibiotics fail. Ongoing research aims to explore its use in combination therapies to enhance effectiveness against multidrug-resistant strains.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5